N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide
Description
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by the presence of a benzothiazepine ring system, which is fused with a pyrazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-9-14(19(2)18-12)10-17-16(21)20-7-8-24(22,23)15-6-4-3-5-13(15)11-20/h3-6,9H,7-8,10-11H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFSZTQISSRPIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)N2CCS(=O)(=O)C3=CC=CC=C3C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide typically involves the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions, followed by purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylpyrazol-1-yl)benzothiazole
- 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime
- N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]para-toluidine
Uniqueness
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,1-dioxo-3,5-dihydro-2H-1lambda6,4-benzothiazepine-4-carboxamide is unique due to its specific structural features, such as the fusion of the benzothiazepine ring with the pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
